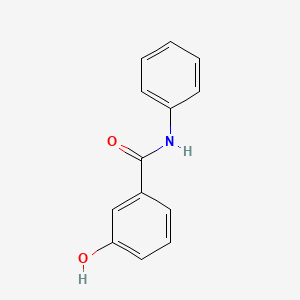

3-hydroxy-N-phenylbenzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEJZEHNZGEGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the N-phenylbenzamide Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The N-phenylbenzamide scaffold is a prominent structural motif in medicinal chemistry and chemical biology, recognized for its broad spectrum of biological activities. researchgate.netinnovareacademics.in This core structure is a key component in the design of therapeutic agents targeting a diverse range of conditions, including microbial and viral infections, cancer, and parasitic diseases. researchgate.netinnovareacademics.innih.govnih.gov Its prevalence has led to its classification as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.

Derivatives of N-phenylbenzamide have demonstrated significant potential as antimicrobial, antimalarial, antiviral, anticonvulsant, analgesic, antidiabetic, antiulcer, and anti-allergy agents. researchgate.netinnovareacademics.in For instance, certain N-phenylbenzamide derivatives have been investigated as potent inhibitors of enzymes crucial for the survival of pathogens. One such example is their role as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the life cycle of the malaria parasite. researchgate.net

Furthermore, the N-phenylbenzamide scaffold has been instrumental in the development of compounds targeting kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. nih.govacs.org A notable derivative, known as compound 1a in some studies, has shown curative effects in animal models of African trypanosomiasis by binding to the minor groove of kinetoplast DNA (kDNA). nih.govacs.org This interaction disrupts essential DNA functions, ultimately leading to the parasite's death. nih.govacs.org The success of this and other related compounds has spurred further research into this chemical class for the development of new antiprotozoal drugs. nih.gov

In the field of oncology, the N-phenylbenzamide framework is a foundational component of several protein kinase inhibitors. scirp.org These inhibitors are designed to interfere with the signaling pathways that drive uncontrolled cell growth in cancer. scirp.org The versatility of the scaffold allows for modifications that can enhance potency and selectivity for specific kinase targets. scirp.orgfrontiersin.org Additionally, imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to exhibit promising cytotoxic activity against various cancer cell lines. frontiersin.org

The synthesis of N-phenylbenzamide derivatives is generally accessible, often involving the reaction of a substituted benzoyl chloride with an aniline derivative. innovareacademics.inontosight.ai This straightforward synthesis allows for the creation of large libraries of compounds for screening and optimization in drug discovery programs. rsc.org

Rationale for Advanced Research into Hydroxylated N-phenylbenzamides

Established Synthetic Pathways to this compound

The formation of the core this compound structure relies on robust and well-documented amidation reactions. Key methodologies include direct condensation, the use of modern coupling reagents, and nucleophilic substitution strategies.

Condensation Reactions Utilizing 3-Hydroxyaniline and Benzoyl Chloride

A primary and straightforward method for synthesizing this compound is the direct condensation of 3-hydroxyaniline with benzoyl chloride. researchgate.net This reaction, often conducted in an aqueous medium, involves the nucleophilic attack of the amino group of 3-hydroxyaniline on the carbonyl carbon of benzoyl chloride. The reaction typically proceeds efficiently, yielding the desired amide product. researchgate.net This classical approach, known as the Schotten-Baumann reaction, is widely used for its simplicity and effectiveness in forming the stable amide bond that characterizes the N-phenylbenzamide structure.

Amide Bond Formation via Coupling Reagents (e.g., DIC, HOBt)

Modern synthetic chemistry offers a more controlled approach to amide bond formation through the use of coupling reagents. For the synthesis of this compound and its derivatives, a combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent, like 1-hydroxybenzotriazole (HOBt), is frequently employed. nih.govpeptide.com

In this process, the carboxylic acid (3-hydroxybenzoic acid) is activated by DIC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOBt mitigates these issues by converting the O-acylisourea into an active ester of HOBt, which is more stable and less susceptible to racemization. peptide.comuni-kiel.de This active ester then readily reacts with an amine (aniline) to form the desired amide bond with high efficiency and purity. nih.govpeptide.com This method is particularly valuable when dealing with sensitive substrates or when high yields and minimal side products are critical. uni-kiel.de

Table 1: Common Coupling Reagents in Benzamide Synthesis

| Reagent/Additive | Full Name | Role |

| DIC | N,N'-Diisopropylcarbodiimide | Coupling Reagent |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Coupling Reagent (Water-soluble) |

| HOBt | 1-Hydroxybenzotriazole | Activating Agent / Racemization Suppressant |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Coupling Reagent |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Coupling Reagent |

Nucleophilic Substitution Reactions in Benzamide Synthesis

An alternative route to N-phenylbenzamides involves a nucleophilic substitution reaction utilizing 1,3-diphenylthiourea. unair.ac.idinnovareacademics.in In this method, substituted benzoyl chlorides react with 1,3-diphenylthiourea in the presence of a base like triethylamine in a solvent such as tetrahydrofuran (THF). innovareacademics.inunej.ac.id The reaction proceeds via a nucleophilic attack, followed by a rearrangement intermediate, ultimately yielding the N-phenylbenzamide product in excellent yields. unair.ac.idinnovareacademics.in This pathway represents an innovative conversion that uses an inexpensive commodity chemical to produce the target benzamide structure. unair.ac.id The proposed mechanism involves an initial nucleophilic substitution followed by an imino alcohol-amide tautomerism and rearrangement. innovareacademics.in

Design and Synthesis of this compound Derivatives and Analogues

The this compound scaffold serves as a versatile template for chemical modification. Derivatization at the hydroxyl group and substitution on the aromatic rings are key strategies to modulate the molecule's physicochemical and biological properties.

O-Alkylation and O-Acylation of the Hydroxyl Moiety

The phenolic hydroxyl group of this compound is a prime site for modification.

O-Alkylation: This is readily achieved by reacting the parent molecule with various alkyl halides. researchgate.net The reaction is typically carried out under reflux conditions in the presence of a base, such as a mixture of sodium ethoxide and ethanol, to deprotonate the hydroxyl group, thereby increasing its nucleophilicity for attack on the alkyl halide. researchgate.net This method has been successfully used to prepare a range of 3-O-alkylated derivatives. researchgate.net Microwave-assisted O-alkylation in an aqueous medium using a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) has also been reported as an environmentally friendly and efficient alternative. ripublication.com

O-Acylation: The hydroxyl group can also be acylated to form esters. This can be accomplished through reaction with acyl chlorides or acid anhydrides. nih.govstackexchange.com For instance, reacting this compound with propionyl chloride or acetyl chloride in the presence of a base like triethylamine (TEA) in a solvent like dichloromethane (DCM) yields the corresponding O-acylated derivatives. nih.gov This modification introduces an ester functionality, which can significantly alter the compound's properties.

Substituent Variation on the Phenyl and Benzamide Rings for Targeted Synthesis

Introducing various substituents onto the two aromatic rings of the this compound core is a fundamental strategy in drug discovery and materials science. The nature and position of these substituents can profoundly influence the molecule's activity and selectivity.

Synthetic approaches often involve starting with appropriately substituted precursors. For example, to introduce substituents on the benzamide portion (Ring A), one can start with a substituted benzoic acid or benzoyl chloride. Similarly, to modify the N-phenyl ring (Ring B), a substituted aniline is used in the initial condensation or coupling reaction. jst.go.jpnih.gov

A wide array of derivatives has been synthesized for various targeted applications:

Halogenated Analogues: Bromo and chloro substituents have been introduced onto the rings. For example, 4-bromo-3-hydroxy-N-phenylbenzamide was synthesized from 4-bromo-3-hydroxybenzoic acid and aniline. jst.go.jp These halogenated derivatives are often explored for their potential antitubercular or antiviral activities. nih.govjst.go.jp

Alkylated and Alkoxy-substituted Analogues: Methyl, butyl, and methoxy groups have been incorporated into the structure. nih.govmdpi.com For instance, N-(4-tert-Butylphenyl)-4-methoxy-3-(methylamino)benzamide was synthesized as part of a series to investigate antiviral agents. nih.gov

Multi-substituted Derivatives: Research has explored compounds with multiple substitutions on one or both rings to fine-tune biological activity. nih.govdovepress.com For example, derivatives have been synthesized with various combinations of chloro, methoxy, and methylamino groups to probe structure-activity relationships for antiviral efficacy. nih.gov

The synthesis of these analogues often employs the same fundamental reactions described in section 2.1, such as condensation with substituted anilines or coupling reactions using reagents like HATU and DIPEA. jst.go.jp

Table 2: Examples of Synthesized this compound Derivatives and Analogues

| Compound Name | Modification | Synthetic Precursors | Reference(s) |

| N-(3-Methoxyphenyl)benzamide | O-Alkylation | This compound, Methyl halide | researchgate.net |

| N-[3-(Propoxy)phenyl]benzamide | O-Alkylation | This compound, Propyl halide | researchgate.net |

| 4-Bromo-3-hydroxy-N-phenylbenzamide | Ring Substitution (Benzamide) | 4-Bromo-3-hydroxybenzoic acid, Aniline | jst.go.jp |

| N-(3-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Ring Substitution (Both Rings) | 4-Methoxy-3-(methylamino)benzoic acid, 3-Chloroaniline | nih.gov |

| N-(4-tert-Butylphenyl)-4-methoxy-3-(methylamino)benzamide | Ring Substitution (Both Rings) | 4-Methoxy-3-(methylamino)benzoic acid, 4-tert-Butylaniline | nih.gov |

| 4-(2-hydroxy-2-phenylethylamino)-N-phenylbenzamide | Ring Substitution (Benzamide) | 4-Aminobenzoic acid derivative, Aniline | dovepress.com |

An authoritative examination of the chemical compound this compound reveals a landscape rich with sophisticated synthetic strategies and complex mechanistic details. This article focuses specifically on advanced methodologies for its derivatization and the intricate reaction pathways governing its formation.

Comprehensive Assessment of Biological Activities and Pharmacological Efficacy

Enzyme Inhibition Profiling

The enzymatic inhibitory potential of 3-hydroxy-N-phenylbenzamide has been a subject of scientific investigation, particularly focusing on its effects on enzymes implicated in neurodegenerative diseases and inflammatory processes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

In a study investigating the pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives, the parent compound, this compound, was evaluated for its inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing Alzheimer's disease.

The research findings indicated that this compound exhibited inhibitory activity against both cholinesterase enzymes. researchgate.net The potency of this inhibition is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The study reported specific IC₅₀ values for the compound against both AChE and BChE, demonstrating its potential as a cholinesterase inhibitor. researchgate.net

Table 1: Cholinesterase Inhibition by this compound

| Enzyme | IC₅₀ (µM) researchgate.net |

|---|---|

| Acetylcholinesterase (AChE) | 100.52 ± 0.001 |

| Butyrylcholinesterase (BChE) | 125.21 ± 0.002 |

Lipoxygenase Enzyme Inhibition

The same study that profiled cholinesterase inhibition also explored the effect of this compound on lipoxygenase (LOX). researchgate.net Lipoxygenases are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. Inhibition of LOX is a target for anti-inflammatory therapies.

The investigation revealed that this compound demonstrated inhibitory activity against lipoxygenase. researchgate.net The IC₅₀ value for this inhibition was determined, providing a quantitative measure of its potency as a lipoxygenase inhibitor. researchgate.net

Table 2: Lipoxygenase Inhibition by this compound

| Enzyme | IC₅₀ (µM) researchgate.net |

|---|---|

| Lipoxygenase (LOX) | 69.42 ± 0.003 |

Evaluation against Dipeptidyl Peptidase-IV (DPP-IV)

Based on the reviewed scientific literature, no studies have been published evaluating the inhibitory activity of this compound specifically against dipeptidyl peptidase-IV (DPP-IV).

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

There is no available scientific literature detailing the investigation of this compound as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Antimicrobial Efficacy Investigations

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus spp.)

While the broader class of N-phenylbenzamides has been noted for potential antibacterial activity, specific data on the antibacterial spectrum and potency of this compound against Gram-positive and Gram-negative bacteria, including Staphylococcus species, were not found in the reviewed scientific literature. mdpi.com Studies on structurally related compounds, such as N-(o-hydroxyphenyl)benzamides, have shown some activity, but direct evaluation of the 3-hydroxy isomer is not available. nih.govesisresearch.org

Antiviral Activity Evaluation

N-phenylbenzamide derivatives have emerged as a novel class of inhibitors against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease (HFMD). researchgate.net A series of these compounds demonstrated anti-EV71 activity with IC50 values in the low micromolar range. researchgate.net For example, the derivative 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against several EV71 strains, with IC50 values ranging from 5.7 to 12 µM. researchgate.net

Further research led to the synthesis of novel N-phenylbenzamide and N-phenylacetophenone compounds, with several exhibiting potent activity against EV71, with IC50 values below 5.00 μmol/L. nih.gov One compound, in particular, showed antiviral activity (IC50 = 0.95±0.11 μmol/L) comparable to the reference drug, pirodavir. nih.gov The mechanism of action for some N-phenylbenzamide derivatives, such as IMB-Z, may involve the modulation of host factors like Apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G (APOBEC3G), which can interfere with viral replication. nih.gov

Table 3: Anti-EV71 Activity of Selected N-Phenylbenzamide Derivatives

| Compound/Analog | Activity (IC50) | Reference |

|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7–12 µM | researchgate.net |

| Compound 29 (an N-phenylbenzamide derivative) | 0.95±0.11 μmol/L | nih.gov |

| Various N-phenylbenzamide derivatives | < 5.00 µmol/L | nih.gov |

The N-phenylbenzamide scaffold has also been explored for its potential to inhibit the Hepatitis C Virus (HCV). nih.gov HCV is a major global health threat, and the development of direct-acting antiviral agents (DAAs) has significantly improved treatment outcomes. nih.govnih.gov

In a study that synthesized a series of novel N-phenylbenzamide and N-phenylacetophenone compounds, three derivatives exhibited considerable anti-HCV activity, with IC50 values ranging from 0.57 to 7.12 μmol/L. nih.gov One of these compounds, with an IC50 of 0.57 μmol/L, was superior to previously reported N-aryl benzamide anti-HCV agents. nih.gov The mechanism of some related compounds has been linked to the stabilization of the host cellular restriction factor APOBEC3G, which has been shown to inhibit HCV replication. nih.gov

Table 4: Anti-HCV Activity of Selected N-Phenylbenzamide Derivatives

| Compound/Analog | Activity (IC50) | Reference |

|---|---|---|

| Compound 23 (an N-phenylbenzamide derivative) | 0.57 μmol/L | nih.gov |

| Compounds 25 and 41 (N-phenylbenzamide derivatives) | 0.57–7.12 μmol/L | nih.gov |

The main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), is a critical enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.govoatext.com Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. nih.govfrontiersin.org

An interesting indirect link exists between N-phenylbenzamide structures and SARS-CoV-2 Mpro. The organoselenium compound ebselen was identified as a potent inhibitor of Mpro. mdpi.com Mechanistic studies revealed that when ebselen inhibits the enzyme, its scaffold can be released in the form of salicylanilide (2-hydroxy-N-phenylbenzamide), a structural isomer of this compound, following the hydrolysis of a covalent bond with the enzyme. mdpi.com This finding suggests that the salicylanilide core can occupy the active site of the protease, highlighting a potential interaction between this class of compounds and a key SARS-CoV-2 enzyme. Both covalent and non-covalent inhibitors of Mpro are under intense investigation as potential therapies for COVID-19. nih.govacs.org

Antiparasitic Research

N-phenylbenzamide derivatives have been investigated as potential therapeutic agents for several parasitic diseases, including human African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis, which are caused by kinetoplastid parasites. nih.govresearchgate.net Research has also extended to malaria, caused by Plasmodium falciparum. nih.gov

A key mechanism of action for these compounds appears to be their ability to bind to the minor groove of AT-rich DNA, particularly the kinetoplast DNA (kDNA) found in trypanosomatid parasites. nih.govcsic.es This interaction can disrupt essential DNA-protein interactions, leading to the disintegration of the kinetoplast and parasite death. nih.gov

For instance, two N-phenylbenzamide bisguanidine derivatives, 4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide dihydrochloride and 4-(2-isopropylguanidino)-N-(4-(2-isopropylguanidino)phenyl)benzamide dihydrochloride, displayed low nanomolar IC50 values against Trypanosoma brucei and were 100% curative in a mouse model of acute human African trypanosomiasis. nih.gov These compounds also showed submicromolar activity against P. falciparum. nih.gov Other studies have confirmed that N-phenylbenzamide derivatives are potent trypanocides. csic.es However, evaluation of some salicylate and salicylamide derivatives against Leishmania braziliensis and Trypanosoma cruzi showed only weak bioactivity. brazilianjournals.com.br

Table 5: Antiparasitic Activity of Selected N-Phenylbenzamide Derivatives

| Compound/Analog | Parasite | Activity | Reference |

|---|---|---|---|

| 4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide dihydrochloride | Trypanosoma brucei | Low nanomolar IC50, 100% in vivo cure | nih.gov |

| 4-(2-isopropylguanidino)-N-(4-(2-isopropylguanidino)phenyl)benzamide dihydrochloride | Trypanosoma brucei | Low nanomolar IC50, 100% in vivo cure | nih.gov |

| N-Alkyl N-phenylbenzamide bisguanidines | Plasmodium falciparum | Submicromolar IC50 | nih.gov |

Anti-inflammatory and Analgesic Research Potential

The benzamide class of compounds has been investigated for a variety of pharmacological activities, including anti-inflammatory and analgesic effects. researchgate.net While specific research on the anti-inflammatory and analgesic properties of this compound is not extensively documented, studies on closely related analogues suggest a potential for such activities.

Research on derivatives of 3-hydroxy pyridine-4-one has demonstrated significant analgesic activity in animal models. nih.gov Similarly, compounds structurally related to N-phenylbenzamide have been explored for their ability to reduce inflammation and alleviate pain. solubilityofthings.com For example, mefenamic acid prodrugs incorporating a benzamide structure have been synthesized and evaluated for anti-inflammatory activity. tsijournals.com Additionally, research into 3-methyl-N-phenylbenzamide has indicated its potential for anti-inflammatory and analgesic applications.

These findings from related compounds suggest that the this compound structure may possess inherent anti-inflammatory and analgesic properties, warranting further investigation.

Anticancer and Antiproliferative Activity in Cell Lines

The N-phenylbenzamide scaffold, particularly in the form of salicylanilides (2-hydroxy-N-phenylbenzamides), has emerged as a promising framework for the development of anticancer agents. nih.govcsic.es These compounds have demonstrated a wide spectrum of biological activities, including significant antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govnih.gov

Substituted 2-hydroxy-N-phenylbenzamides have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, certain derivatives have exhibited single-digit micromolar IC50 values against melanoma cell lines. nih.gov The mechanism of action for some of these compounds involves the induction of apoptotic markers, such as the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Furthermore, salicylanilide derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. tandfonline.com Some of these derivatives have shown significant antiproliferative activities against liver cancer cell lines, such as Hep-G2. tandfonline.com The antiproliferative effects of certain N-phenylbenzamide derivatives have also been noted in the context of controlling malignant and proliferative diseases. google.com More recently, pyrazoline hybrids incorporating an N-phenylbenzamide substituent have demonstrated selective and potent anticancer activity against human colorectal cancer cell lines. mdpi.com

Table 2: Antiproliferative Activity of Selected N-Phenylbenzamide Derivatives

| Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Melanoma (G361) | Induction of apoptosis, reduced proliferation | nih.gov |

| Salicylanilide Derivatives | Liver Cancer (Hep-G2) | EGFR inhibitory activity, antiproliferative | tandfonline.com |

| Pyrazoline-N-phenylbenzamide hybrid | Colorectal Cancer (HCT119, HT29) | Potent and selective antiproliferative activity | mdpi.com |

Anticonvulsant Properties of N-Phenylbenzamide Analogues

A significant body of research has been dedicated to exploring the anticonvulsant properties of N-phenylbenzamide analogues. nih.govnih.govucl.ac.be These studies have led to the identification of several potent anticonvulsant agents within this chemical class. The primary mechanism of action for many of these compounds is believed to be the stabilization of the voltage-dependent sodium channel in its inactivated state. ucl.ac.be

Notably, the 4-aminobenzamide pharmacophore has been a key area of focus, leading to the design of potent anticonvulsant agents. ucl.ac.be Analogues such as 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide) have demonstrated strong potency in the maximal electroshock-induced seizure (MES) test. ucl.ac.be

Further research into 4-nitro-N-phenylbenzamides has also yielded compounds with significant anticonvulsant activity in mice. nih.govwalshmedicalmedia.com For example, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide have shown high protective indices in the MES test. nih.gov The latter was also found to be active against seizures induced by subcutaneous pentylenetetrazole (scPTZ). nih.gov Although unsubstituted N-phenylbenzamide showed insignificant activity against MES-induced seizures, various substituted derivatives have proven to be active. teras.ng

Table 3: Anticonvulsant Activity of Selected N-Phenylbenzamide Analogues in Mice (MES Test)

| Compound | ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 | nih.govwalshmedicalmedia.com |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1068 | 11.8 | nih.govwalshmedicalmedia.com |

Q & A

Q. What are the key considerations for synthesizing 3-hydroxy-N-phenylbenzamide with high purity?

The synthesis typically involves coupling reactions between substituted benzoic acids and aniline derivatives. For example, analogous compounds like 3-chloro-N-phenylbenzamide are synthesized via condensation of 3-chlorobenzoyl chloride with aniline in ethanol, followed by slow evaporation to obtain single crystals . Critical steps include controlling reaction pH (e.g., maintaining alkalinity with sodium bicarbonate to avoid side reactions) and solvent selection for recrystallization. Purity validation via melting point analysis, IR, and NMR spectroscopy is essential to confirm the absence of unreacted starting materials or byproducts .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Use software suites like SHELXL (for small-molecule refinement) or WinGX (for integrated crystallographic workflows) to refine atomic coordinates and thermal parameters. For example, hydrogen atoms are often treated as riding atoms with fixed C–H and N–H distances (0.93 Å and 0.86 Å, respectively), while isotropic displacement parameters (Uiso) are set relative to bonded atoms . Discrepancies in bond angles or torsional parameters should be addressed using electron density maps and R-factor convergence analysis .

Q. Which spectroscopic techniques are most effective for characterizing hydrogen-bonding interactions in this compound?

Infrared (IR) spectroscopy identifies hydrogen-bonded O–H and N–H stretches (broad peaks at 3200–3400 cm⁻¹). Solid-state NMR can differentiate between intra- and intermolecular hydrogen bonds by analyzing chemical shift anisotropy. For crystallographic confirmation, graph set analysis (e.g., Etter’s notation) of hydrogen-bonding patterns in the crystal lattice provides insights into supramolecular assembly .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s molecular geometry?

Discrepancies often arise from approximations in density functional theory (DFT) calculations (e.g., neglecting crystal packing effects). Validate computational models by comparing calculated bond lengths/angles with high-resolution X-ray diffraction data. For example, monoclinic crystal systems (space group P21/c) require careful alignment of computational unit cell parameters with experimental values (e.g., a = 25.0232 Å, b = 5.3705 Å) . Use tools like PLATON to check for missed symmetry or twinning .

Q. What strategies optimize the crystallization of this compound for high-quality diffraction data?

Slow evaporation of ethanol solutions at room temperature yields rod-like single crystals. To enhance crystal quality, introduce seeding techniques or use additives (e.g., trace DMSO) to modulate nucleation. For challenging cases, employ synchrotron radiation to collect data from small or weakly diffracting crystals . Validate data with the IUCr’s checkCIF tool to flag systematic errors .

Q. How do substituents on the benzamide core influence hydrogen-bonding networks and crystal packing?

Substituents like hydroxyl or chloro groups alter donor-acceptor interactions. For example, the hydroxyl group in this compound forms strong O–H···O=C hydrogen bonds, creating chains or dimers. Compare with derivatives like 3-chloro-N-phenylbenzamide, where Cl···π interactions dominate, leading to distinct packing motifs. Graph set analysis (e.g., D or C motifs) quantifies these patterns .

Q. What advanced methods validate the absence of disorder or twinning in the crystal structure?

Analyze the Hirshfeld surface to identify close contacts and assess molecular packing. For twinned crystals, use SHELXD or OLEX2 to deconvolute overlapping reflections. In cases of disorder, refine alternative conformations with occupancy ratios and constrain anisotropic displacement parameters to prevent overfitting .

Methodological Tables

Table 1: Key Crystallographic Parameters for Analogous Benzamide Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Refinement Tool |

|---|---|---|---|---|---|---|

| 3-Chloro-N-phenylbenzamide | P21/c | 25.0232 | 5.3705 | 8.1289 | 98.537 | SHELXL |

| N-Cyclohexyl-3-hydroxybenzamide | P1 | 8.512 | 9.874 | 10.231 | 90.12 | WinGX |

Table 2: Hydrogen-Bonding Parameters in Benzamide Crystals

| Interaction Type | D–H···A Distance (Å) | Angle (°) | Graph Set Motif | Reference |

|---|---|---|---|---|

| O–H···O=C (intramolecular) | 1.82 | 155 | S(6) | |

| N–H···O (intermolecular) | 2.05 | 168 | C(4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.